2-Methyloct-7-enenitrile
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Overview
Description
2-Methyloct-7-enenitrile is an organic compound with the molecular formula C9H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an aliphatic carbon chain. This compound is of interest due to its unique structure, which includes both a nitrile group and an alkene group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloct-7-enenitrile can be synthesized through various methods, including:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile group.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to form hydroxynitriles, which can then be dehydrated to form nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Methyloct-7-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
2-Methyloct-7-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a building block in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyloct-7-enenitrile involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the nitrile and alkene groups.
Pathways Involved: The compound can participate in metabolic pathways involving nitrile hydrolysis and alkene oxidation.
Comparison with Similar Compounds
2-Methylprop-2-enenitrile: Another nitrile with a similar structure but different reactivity.
7-Octenenitrile: Similar in having both nitrile and alkene groups but differs in the position of the double bond.
Uniqueness: 2-Methyloct-7-enenitrile is unique due to its specific structure, which provides distinct reactivity patterns and applications compared to other nitriles. Its combination of a nitrile and an alkene group makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
922735-85-1 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-methyloct-7-enenitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h3,9H,1,4-7H2,2H3 |
InChI Key |
TZKYTZVLIPUDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC=C)C#N |
Origin of Product |
United States |
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